molecular formula C10H9NS B1621394 2-isothiocyanato-2,3-dihydro-1H-indene CAS No. 306935-87-5

2-isothiocyanato-2,3-dihydro-1H-indene

Cat. No. B1621394
CAS RN: 306935-87-5
M. Wt: 175.25 g/mol
InChI Key: CZURARUOQAYJOX-UHFFFAOYSA-N
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Description

2-isothiocyanato-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H9NS . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclic hydrocarbon backbone with an isothiocyanato functional group attached . Further structural analysis would require more specific data or computational chemistry methods .

Scientific Research Applications

Organic Photovoltaics

A new thieno[3,4‐b]thiophene-based small-molecule electron acceptor with an indenoindene core, closely related to 2-isothiocyanato-2,3-dihydro-1H-indene, demonstrates significant potential in organic photovoltaics. This molecule, designed for high performance in solar energy conversion, shows an extraordinary power conversion efficiency of 12.74%, positioning it among the top-performing fullerene-free organic photovoltaics. The design incorporates a twisted molecular framework, a low optical bandgap, and a high molar extinction coefficient, suggesting the molecule's utility in enhancing the tunability of electronic structure and film morphology for photovoltaic applications (Xu et al., 2017).

Synthesis of Polyfunctional Compounds

Research indicates that phenyl isothiocyanate, closely related to this compound, can react with active methylene reagents to produce nonisolable 1:1 adducts. These adducts further react with α-halogenated compounds to yield polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems. This synthesis route highlights the potential of isothiocyanate compounds in the creation of diverse polyfunctional materials, which could have various applications in chemical synthesis and material science (Mohareb et al., 1990).

Electron Acceptors in Polymer Solar Cells

Fused-ring electron acceptors based on an electron-rich unit and fluorine-substituted 1,1-dicyanomethylene-3-indanones, sharing structural similarities with this compound, exhibit broad and strong absorption, high extinction coefficients, and improved electron mobility due to fluorine substitution. These properties lead to high power conversion efficiencies in polymer solar cells, indicating the role of such structures in the development of efficient solar energy conversion technologies (Dai et al., 2017).

Enhancement of Polymer Solar Cells

Indene-C60 bisadduct, an electron-cascade acceptor material related to this compound, when used in a ternary blend with a large-bandgap polymer donor, results in an increased open circuit voltage and provides more routes for charge transfer at the donor/acceptor interface. This leads to an average power conversion efficiency of 8.13%, higher than the binary blend counterpart, underscoring the potential of indene derivatives in optimizing the performance of polymer solar cells (Cheng et al., 2014).

Future Directions

The future directions for research on 2-isothiocyanato-2,3-dihydro-1H-indene could involve further exploration of its potential biological activities, as suggested by studies on related compounds . Additionally, the development of new synthetic methods could expand its potential applications .

properties

IUPAC Name

2-isothiocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZURARUOQAYJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371487
Record name 2-isothiocyanato-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306935-87-5
Record name 2,3-Dihydro-2-isothiocyanato-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-isothiocyanato-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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